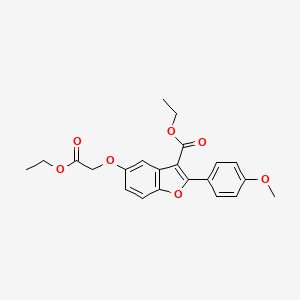
Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core, which is known for its diverse biological activities. The presence of the ethoxy and methoxy groups contributes to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that are crucial for cell proliferation and survival, contributing to its anti-cancer properties.
- Antioxidant Properties : It may exhibit antioxidant activity, reducing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Therapeutic Applications
This compound has been studied for several therapeutic applications:
- Anti-Cancer Activity : Research indicates that this compound may possess anti-tumor effects by inducing apoptosis in cancer cells. A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in murine models of cancer.
- Antibacterial Effects : Preliminary data suggest that it may have antibacterial properties against certain strains of bacteria, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Anti-Cancer Efficacy
A recent study evaluated the anti-cancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antibacterial Activity
In vitro testing against Staphylococcus aureus revealed that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibacterial agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with other benzofuran derivatives:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Structure A | Anti-cancer | Similar mechanism via apoptosis |
| Compound B | Structure B | Antibacterial | Lower efficacy compared to target compound |
| Compound C | Structure C | Neuroprotective | Different mechanism; focuses on oxidative stress |
Properties
IUPAC Name |
ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-4-26-19(23)13-28-16-10-11-18-17(12-16)20(22(24)27-5-2)21(29-18)14-6-8-15(25-3)9-7-14/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWBIQYUGNZRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














